N-(2-methoxyphenyl)-2-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide typically involves multiple stepsCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(2-methoxyphenyl)-2-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- o-Acetanisidide
- o-Methoxyacetanilide
- 2’-Methoxyacetanilide
- o-Acetanisidine
- N-Acetyl-O-anisidine
- Aceto-o-anisidine
- Acetanilide, 2’-methoxy-
- 2-Methoxyacetanilide
- Acetyl-O-anisidine
- 2-(Acetylamino)anisole
Uniqueness
N-(2-methoxyphenyl)-2-{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide is unique due to its thiazolo[3,2-a]benzimidazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19N3O4S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C25H19N3O4S/c1-31-21-9-5-3-7-19(21)26-23(29)15-32-17-12-10-16(11-13-17)14-22-24(30)28-20-8-4-2-6-18(20)27-25(28)33-22/h2-14H,15H2,1H3,(H,26,29)/b22-14- |
InChI Key |
UOGNQHQVAKEGSV-HMAPJEAMSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3 |
Origin of Product |
United States |
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